1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(Bicyclo[310]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound characterized by its unique bicyclic structure and pyrazolo[3,4-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves a multi-step process. One common method includes the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation . This reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazolo[3,4-d]pyrimidine core, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action for 1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds share a similar bicyclic structure but differ in their chemical properties and reactivity.
3-Azabicyclo[3.1.0]hexanes: These compounds have a nitrogen atom in the bicyclic ring, leading to different chemical behavior and applications.
Uniqueness
1-(Bicyclo[3.1.0]hexan-3-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of a bicyclic structure with a pyrazolo[3,4-d]pyrimidine core, which provides distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
1365170-02-0 |
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Molecular Formula |
C12H14N4S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-(3-bicyclo[3.1.0]hexanyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C12H14N4S/c1-17-12-13-5-9-6-14-16(11(9)15-12)10-3-7-2-8(7)4-10/h5-8,10H,2-4H2,1H3 |
InChI Key |
QVPBTCKEINOJIM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C=NN(C2=N1)C3CC4CC4C3 |
Origin of Product |
United States |
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